![molecular formula C7H10ClF2NO2 B2394483 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone CAS No. 2411227-13-7](/img/structure/B2394483.png)
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone, also known as DFM, is a chemical compound that has been used in scientific research for several years. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of alcohol and other toxic substances.
作用機序
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone inhibits ALDH activity by binding to the enzyme's active site and blocking the conversion of toxic aldehydes into less toxic carboxylic acids. This leads to an accumulation of toxic aldehydes in the body, which can have deleterious effects on cellular function and metabolism.
Biochemical and Physiological Effects
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone has been shown to have a wide range of biochemical and physiological effects, including the inhibition of ALDH activity, the induction of oxidative stress, and the modulation of cellular signaling pathways. It has been used to study the role of ALDH in alcohol metabolism, drug metabolism, and cancer biology.
実験室実験の利点と制限
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone has several advantages for use in lab experiments, including its high potency and selectivity for ALDH inhibition, its ability to induce oxidative stress, and its ability to modulate cellular signaling pathways. However, it also has several limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research on 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone, including the development of more potent and selective ALDH inhibitors, the investigation of its potential as a therapeutic agent for cancer and other diseases, and the exploration of its role in oxidative stress and cellular signaling pathways. Additionally, further studies are needed to determine the safety and toxicity of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone in humans, and to identify potential drug interactions and side effects.
Conclusion
In conclusion, 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone is a potent inhibitor of aldehyde dehydrogenase that has been used extensively in scientific research. Its ability to modulate cellular signaling pathways and induce oxidative stress makes it a valuable tool for investigating the role of ALDH in various physiological and pathological conditions. However, further research is needed to fully understand its potential as a therapeutic agent and to identify potential safety concerns.
合成法
The synthesis of 2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone involves the reaction of 3-(difluoromethoxymethyl)azetidine with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is soluble in organic solvents such as dichloromethane and chloroform.
科学的研究の応用
2-Chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone has been used extensively in scientific research to study the role of ALDH in various physiological and pathological conditions. It has been shown to be a potent inhibitor of ALDH activity in vitro and in vivo, and has been used to investigate the role of ALDH in alcohol metabolism, drug metabolism, and oxidative stress.
特性
IUPAC Name |
2-chloro-1-[3-(difluoromethoxymethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClF2NO2/c8-1-6(12)11-2-5(3-11)4-13-7(9)10/h5,7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLIHHFIUSBLKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCl)COC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

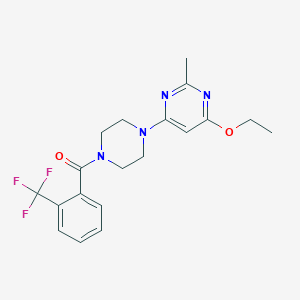
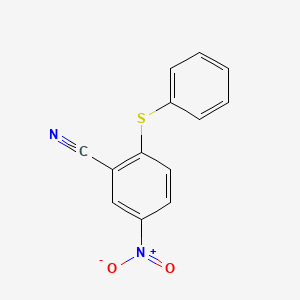
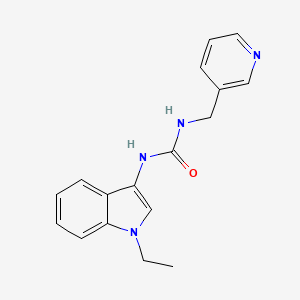
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methyl-5-oxopiperazine-2-carboxylic acid](/img/structure/B2394404.png)
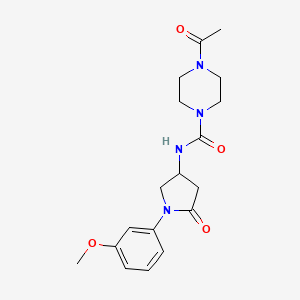

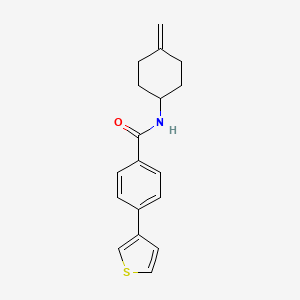
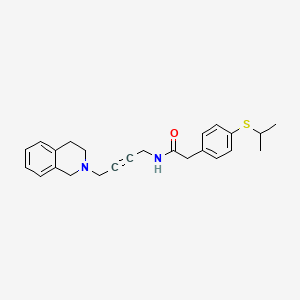
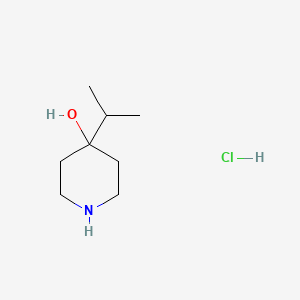
![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2394415.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2394421.png)
![N-(4-sulfamoylbenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2394423.png)
![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-fluorobenzene](/img/structure/B2394424.png)